11-Dehydrocorticosterone
Overview
Description
11-Dehydrocorticosterone is a glucocorticoid hormone involved in the regulation of various metabolic processes. It is a product of the metabolic transformation of glucocorticoid hormones, which is crucial for their cell-specific effects. The conversion between receptor-binding 11β-OH steroids and the nonbinding 11-oxo compounds, such as 11-dehydrocorticosterone, is mediated by the enzyme 11β-hydroxysteroid dehydrogenases (11β-HSDs) . This hormone plays a significant role in the regulation of insulin release in pancreatic islets, as demonstrated by the inhibition of insulin release upon incubation of β-cells with 11-dehydrocorticosterone . Additionally, 11-dehydrocorticosterone acetate has been identified in human plasma, suggesting its significance in steroid transport mechanisms .
Synthesis Analysis
The synthesis of 11-dehydrocorticosterone involves the action of 11β-HSD enzymes. In pancreatic islets, the type 1 11β-HSD enzyme mediates the reductive conversion from dehydrocorticosterone to corticosterone . In contrast, in renal collecting duct cells, the enzyme operates only in the direction of oxygenation, converting corticosterone to 11-dehydrocorticosterone . The synthesis and identification of various hydroxylated derivatives of 11-dehydrocorticosterone have been reported, providing insights into the structural diversity of related steroids .
Molecular Structure Analysis
The crystal structure of murine 11β-HSD1, which catalyzes the conversion of 11-dehydrocorticosterone to its active form, has been determined . This structure reveals how the enzyme achieves selectivity for its substrate and provides insights into the molecular interactions involved in the conversion process. The enzyme forms a homodimer and has a fold similar to other members of the short chain steroid dehydrogenases/reductases family .
Chemical Reactions Analysis
11-Dehydrocorticosterone is involved in several chemical reactions within the body. It is the product of the oxidation of corticosterone by 11β-HSD enzymes . This reaction is crucial in protecting aldosterone target cells from circulating glucocorticoids by degrading them, thus allowing aldosterone to bind to the mineralocorticoid receptor . The enzyme's activity can be inhibited by its end product, 11-dehydrocorticosterone, which is a unique feature compared to the liver enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-dehydrocorticosterone are influenced by its molecular structure and the presence of specific functional groups. The enzyme 11β-HSD1, which converts 11-dehydrocorticosterone to corticosterone, is a bidirectional NADPH(H)-dependent enzyme, and its activity can be regulated by various physicochemical and hormonal manipulations . The presence of 11-dehydrocorticosterone acetate in human plasma indicates that the acetate form of this steroid may have implications for its solubility and transport within the bloodstream .
Scientific Research Applications
1. Glucocorticoid Regulation and Metabolic Impact
11-Dehydrocorticosterone is key in understanding glucocorticoid hormone actions, especially in metabolic processes like hepatic gluconeogenesis. The enzyme 11beta-hydroxysteroid dehydrogenase (11beta-HSD) is crucial in the conversion of active corticosterone to inactive 11-dehydrocorticosterone. This process has significant implications for metabolic disorders like diabetes and obesity. Studies have shown that manipulation of 11beta-HSD, and consequently 11-dehydrocorticosterone, may provide novel approaches for regulating metabolic processes (Kotelevtsev et al., 1997); (Zhang et al., 2005).
2. Role in Tissue-Specific Glucocorticoid Activation
11-Dehydrocorticosterone's role in tissue-specific glucocorticoid activation is significant. It is converted back to active forms in certain tissues, influencing local glucocorticoid action. This process is mediated by the enzyme 11beta-HSD type 1 and has implications in the regulation of insulin release and immune response modulation (Davani et al., 2000); (Cooper & Stewart, 2009).
3. Interplay with the Hypothalamus-Pituitary-Adrenal Axis
Research indicates that 11-Dehydrocorticosterone is involved in the normal functioning of the hypothalamus-pituitary-adrenal axis. This involvement includes the modulation of stress responses and potentially impacts conditions like hyperandrogenism. Mouse models have been particularly informative in understanding these dynamics (Paterson et al., 2005).
4. Cardiovascular Implications
The enzyme that converts corticosterone to 11-dehydrocorticosterone, 11beta-HSD, is present in cardiovascular tissues like vascular smooth muscle and the heart. Its activity in these tissues suggests a role in modulating cardiovascular responses to glucocorticoids, which could impact blood pressure and cardiac output (Walker et al., 1991).
5. Influence on Neurological Functions
The conversion of glucocorticoids to their inactive forms by 11beta-HSD in the brain, particularly in the hippocampus, suggests a protective role against glucocorticoid excess, which could affect neuronal function and survival. This mechanism is vital in understanding the neurological impacts of stress and glucocorticoid-related neurotoxicity (Rajan et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLCEKSBBHCMO-KJQYFISQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dehydrocorticosterone | |
CAS RN |
72-23-1 | |
Record name | 11-Dehydrocorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Dehydrocorticosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-DEHYDROCORTICOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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